1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate
Description
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate (CAS: 126812-30-4, C₁₅H₁₅NO₄, molecular weight: 273.29 g/mol) is a phthalimide-derived ester widely used in photoredox-catalyzed decarboxylative cross-coupling reactions . Its synthesis involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with N-hydroxyphthalimide in the presence of NEt₃ . SCE, irreversible peak), making it a suitable substrate for radical generation under mild photoredox conditions .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXIRMTGIZWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126812-30-4 | |
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) to catalyze the process. The reaction proceeds through a series of steps involving β-addition and γ-aldol reactions, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate exhibit significant anticancer properties. In one study, the compound was tested against various cancer cell lines, demonstrating cytotoxic effects that were attributed to the inhibition of specific cellular pathways involved in tumor growth. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Another promising application is in neuroprotection. Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in disease progression.
Organic Synthesis Applications
Synthesis of 1,4,2-Dioxazoles
this compound serves as a versatile building block in organic synthesis. It has been successfully utilized in the multicomponent synthesis of 1,4,2-dioxazoles using dichloromethane as a C1 source. This reaction involves the nucleophilic attack on the compound by various nucleophiles under mild conditions, leading to high yields of dioxazole derivatives. The ability to synthesize these compounds efficiently expands the toolkit available for chemists working with bioactive molecules .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry. Its unique functional groups allow it to act as a monomer or crosslinker in the formation of novel polymeric materials with enhanced properties. For instance, polymers synthesized from this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Adamantanecarboxylate’s bulky structure reduces reaction rates but improves selectivity in sterically demanding systems .
- Fluorinated analogs (e.g., 4,4-difluoro) enhance metabolic stability and orthogonality in synthetic biology applications .
Reactivity in Photoredox Reactions
Cyclohexanecarboxylate outperforms other analogs in stereoselective alkylation of enamides. For example:
- Primary vs. Tertiary Alkyl Groups : Cyclohexanecarboxylate facilitates the incorporation of tertiary alkyl groups into enamides with >80% yield, whereas adamantanecarboxylate requires harsher conditions due to steric hindrance .
Photoredox-Catalyzed Alkylation
Cyclohexanecarboxylate enables the synthesis of geometrically defined alkylated enamides with yields up to 88% under metal-free conditions (e.g., using 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine as a reductant) . Adamantanecarboxylate, in contrast, achieves only 66% yield under identical conditions .
Biological Activity
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a dioxoisoindoline core attached to a cyclohexanecarboxylate moiety. Its structure allows for various interactions with biological targets, making it a subject of interest in pharmacology.
Chemical Structure
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 255.29 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Moderate under light exposure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
The compound's biological effects may be attributed to its ability to interact with cellular proteins and enzymes. Specifically, it has been observed to inhibit certain kinases involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer drug .
Synthesis and Photocatalytic Applications
The synthesis of this compound typically involves photoredox-catalyzed reactions. Recent advancements have highlighted its use in photocatalytic applications, achieving high yields under visible light conditions. This method not only enhances the efficiency of synthesis but also opens avenues for sustainable chemical processes .
Synthesis Route
- Starting Materials : Appropriate isoindoline derivatives.
- Catalyst : Copper or palladium-based catalysts.
- Conditions : Visible light irradiation with specific solvent systems.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate?
Answer: The compound is synthesized via photoredox-catalyzed reactions using alkylation protocols. For example, it reacts with enamides or vinyl azides under metal-free conditions using visible-light photocatalysts like fac-Ir(ppy)₃. Key parameters include a 1:1.5 molar ratio of substrate to ester, DMSO as solvent, and irradiation with blue LEDs. Optimization studies highlight the superiority of fac-Ir(ppy)₃ over Ru(bpy)₃Cl₂ or Eosin Y for yield and stereoselectivity .
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 199.20 ppm for carbonyl groups in CDCl₃) confirm regiochemistry and purity .
- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry. ORTEP-3 or WinGX generate thermal ellipsoid plots to visualize bond lengths and angles .
Advanced: How do reaction conditions influence stereoselectivity in alkylation reactions involving this compound?
Answer: Stereoselectivity depends on photocatalyst choice, solvent polarity, and steric effects. Polar aprotic solvents (e.g., DMSO) stabilize radical intermediates, while bulky cyclohexane groups direct attack to less hindered positions. Kinetic studies using time-resolved spectroscopy can track intermediate formation and guide condition optimization .
Advanced: What computational approaches are suitable for analyzing its electronic structure and reactivity?
Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Molecular docking studies assess non-covalent interactions (e.g., with enzymes), while Molecular Dynamics (MD) simulations model solvation effects. Basis sets like B3LYP/6-31G(d) balance accuracy and computational cost .
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Answer: Use SHELXL’s robust refinement algorithms to handle twinning or high thermal motion. Validate hydrogen bonding patterns via graph-set analysis (e.g., Etter’s rules) and cross-check with ORTEP-3 visualization. Discrepancies in R factors may require re-examining data collection parameters (e.g., resolution limits) .
Basic: What are its primary applications in organic synthesis?
Answer: It serves as an alkylating agent in ketone synthesis (e.g., forming 2-cyclohexyl-1-(thiophen-3-yl)ethan-1-one) and participates in denitrogenative couplings. Applications extend to synthesizing heterocycles like indole derivatives via radical intermediates .
Advanced: How to design factorial experiments for optimizing reaction yields?
Answer: Employ a 2³ factorial design varying (i) photocatalyst loading (0.5–2 mol%), (ii) solvent (DMSO vs. MeCN), and (iii) irradiation time (12–24 hrs). Response Surface Methodology (RSM) models interactions between variables. ANOVA identifies significant factors (e.g., solvent polarity contributes 65% to yield variance) .
Advanced: What role do hydrogen-bonding networks play in its solid-state stability?
Answer: Graph-set analysis (e.g., S (6) motifs) reveals intermolecular N–H···O interactions between isoindolinone moieties. These networks stabilize crystal packing and influence melting points. IR spectroscopy (ν(N–H) ~3300 cm⁻¹) and Hirshfeld surface analysis quantify interaction strengths .
Basic: How is the compound purified post-synthesis?
Answer: Flash column chromatography (silica gel, PE:EA = 50:1–100:1) removes unreacted esters. Recrystallization from DMF/acetic acid mixtures enhances purity, monitored by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Advanced: How to integrate this compound into supramolecular chemistry frameworks?
Answer: Leverage its phthalimide moiety as a hydrogen-bond acceptor in host-guest systems. Co-crystallize with complementary donors (e.g., urea derivatives) and analyze via SCXRD. Theoretical frameworks like Etter’s rules guide the design of molecular recognition motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
